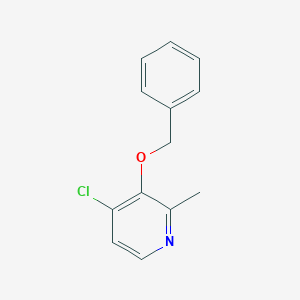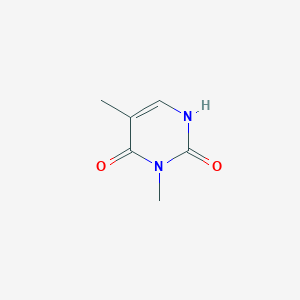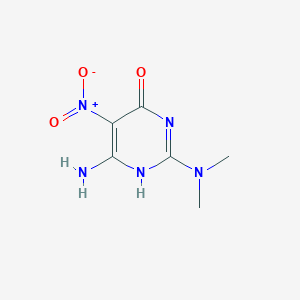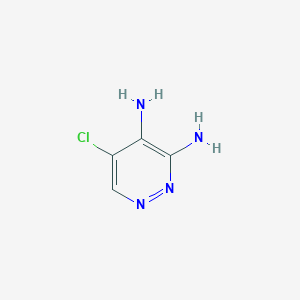
3-(Benzyloxy)-4-chloro-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-4-chloro-2-methylpyridine (3-BCMP) is an organic compound that is composed of a benzyloxy group attached to a 4-chloro-2-methylpyridine. It is a colorless, water-insoluble solid that is commonly used in various scientific research applications. 3-BCMP is often used as a reagent in organic synthesis, as a catalyst for various reactions, and as a ligand for metal-catalyzed reactions. Its structure is similar to that of other pyridines and is highly reactive, making it a useful compound for a variety of research applications.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-chloro-2-methylpyridine is not fully understood, but it is thought to be involved in the formation of aryl-aryl bonds. This is due to the presence of the benzyloxy group, which is capable of forming a covalent bond with the 4-chloro-2-methylpyridine moiety. This bond formation is thought to be the basis for the various reactions that this compound is involved in.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known to be highly reactive and can form covalent bonds with various other molecules. This makes it a useful compound for a variety of research applications, but also means that it can potentially have toxic effects if it is not used properly.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(Benzyloxy)-4-chloro-2-methylpyridine in lab experiments is its high reactivity. This makes it a useful reagent for a variety of reactions, and its structure is similar to that of other pyridines, making it easier to work with. However, it is important to note that this compound is highly toxic and must be handled with care. Additionally, it is water-insoluble, so it must be used in an inert atmosphere.
Future Directions
There are several potential future directions for research involving 3-(Benzyloxy)-4-chloro-2-methylpyridine. One possible direction is to further investigate the mechanism of action of this compound and its potential biochemical and physiological effects. Additionally, further research could be done on the use of this compound as a reagent in organic synthesis reactions and as a catalyst for various reactions. Finally, research could be done to explore the potential of this compound as a ligand for metal-catalyzed reactions.
Synthesis Methods
3-(Benzyloxy)-4-chloro-2-methylpyridine can be synthesized through a variety of methods, including the reaction of 4-chloro-2-methylpyridine with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction is generally carried out in an inert atmosphere such as nitrogen or argon, and the product is then isolated by filtration. This method of synthesis is relatively simple and yields a high purity product.
Scientific Research Applications
3-(Benzyloxy)-4-chloro-2-methylpyridine is used in a variety of scientific research applications, such as organic synthesis, catalysis, and ligand-based reactions. It is often used as a reagent in organic synthesis reactions, as a catalyst for various reactions, and as a ligand for metal-catalyzed reactions. This compound has also been used in the synthesis of various biologically active compounds, such as anti-cancer drugs and antibiotics.
properties
IUPAC Name |
4-chloro-2-methyl-3-phenylmethoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-10-13(12(14)7-8-15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIWGSAMCVNQMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1OCC2=CC=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617704 |
Source


|
| Record name | 3-(Benzyloxy)-4-chloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124736-64-7 |
Source


|
| Record name | 3-(Benzyloxy)-4-chloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane](/img/structure/B189713.png)






![1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B189722.png)